5-(4-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a trifluoromethyl group, and a pyrazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolopyrimidine core, introduction of the methoxyphenyl group, and the addition of the trifluoromethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers may investigate its ability to modulate specific biological pathways and its potential as a lead compound for drug development.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolopyrimidine derivatives with different substituents. Examples include:
- 5-(4-METHOXYPHENYL)-N-(3-METHYLBUT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE
- 5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(CHLOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE
Uniqueness
The uniqueness of 5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications. The presence of the trifluoromethyl group, in particular, imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Properties
Molecular Formula |
C21H19F3N4O2 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H19F3N4O2/c1-5-20(3,6-2)26-19(29)16-12-18-25-15(13-7-9-14(30-4)10-8-13)11-17(21(22,23)24)28(18)27-16/h1,7-12H,6H2,2-4H3,(H,26,29) |
InChI Key |
ZDLFYYFNVPLEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.